molecular formula C16H22N4O3 B458003 N-(1-ADAMANTYL)-N,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

N-(1-ADAMANTYL)-N,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B458003
M. Wt: 318.37g/mol
InChI Key: AJMRMQYFYMWBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ADAMANTYL)-N,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic compound that features an adamantyl group, a pyrazole ring, and a nitro group. The adamantyl group is known for its stability and rigidity, making it a valuable component in various chemical and pharmaceutical applications. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ADAMANTYL)-N,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantyl precursor. One common method involves the bromination of adamantane to produce 1-bromoadamantane, which is then reacted with various reagents to introduce the desired functional groups . The pyrazole ring is often synthesized separately through cyclization reactions involving hydrazines and diketones . The final step involves coupling the adamantyl and pyrazole components under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-ADAMANTYL)-N,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as dichloromethane (DCM) and ethanol are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the adamantyl moiety .

Scientific Research Applications

N-(1-ADAMANTYL)-N,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-ADAMANTYL)-N,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides stability and enhances the compound’s binding affinity to its targets. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The pyrazole ring can interact with various biological pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-ADAMANTYL)-N,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of an adamantyl group, a pyrazole ring, and a nitro group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C16H22N4O3

Molecular Weight

318.37g/mol

IUPAC Name

N-(1-adamantyl)-N,1-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C16H22N4O3/c1-18-9-13(20(22)23)14(17-18)15(21)19(2)16-6-10-3-11(7-16)5-12(4-10)8-16/h9-12H,3-8H2,1-2H3

InChI Key

AJMRMQYFYMWBQK-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)N(C)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]

Canonical SMILES

CN1C=C(C(=N1)C(=O)N(C)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]

Origin of Product

United States

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